REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([N+:11]([O-:12])=[O:13])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12.[CH:16]([OH:17])([CH3:18])[CH3:19].[NH2:14][NH2:15]>>[Br:1][c:2]1[cH:3][c:4]([NH2:11])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)c2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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Nc1cc(Br)c2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |